molecular formula C10H9BrN2O B578642 4-Amino-3-bromo-8-methoxyquinoline CAS No. 1210642-96-8

4-Amino-3-bromo-8-methoxyquinoline

Cat. No.: B578642
CAS No.: 1210642-96-8
M. Wt: 253.099
InChI Key: YJFNXCMCFQYSLD-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 8-methoxyquinoline. The resulting 3-bromo-8-methoxyquinoline is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-8-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products:

Scientific Research Applications

4-Amino-3-bromo-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-8-methoxyquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • 4-Amino-7-methoxyquinoline
  • 4-Amino-6-methoxyquinoline
  • 3-Bromo-4-hydroxy-8-methoxyquinoline
  • 4-Bromo-8-methoxyquinoline

Comparison: 4-Amino-3-bromo-8-methoxyquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. For example, the presence of both an amino group and a bromine atom allows for diverse chemical modifications and potential biological interactions .

Biological Activity

4-Amino-3-bromo-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : Approximately 251.1 g/mol
  • Functional Groups : An amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 8-position of the quinoline ring.

Synthesis Methods

The synthesis of this compound typically involves established methods such as:

  • Gould–Jacob Method
  • Friedländer Reaction
  • Skraup Synthesis

These methods involve cyclization reactions to form the quinoline structure, often utilizing reagents like bromine or N-bromosuccinimide for bromination and sodium borohydride for reduction.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : The compound acts as an inhibitor of CA IX, an enzyme overexpressed in various tumors. Inhibition leads to disrupted pH regulation in cancer cells, reducing their proliferation and inducing apoptosis.
  • Cell Viability Assays : Studies using cancer cell lines (breast, lung, colon) demonstrated that the compound inhibits cell growth in a dose-dependent manner. Concentrations ranging from 1.52 μM to 6.31 μM were effective against these cell lines.
  • Mechanism of Action : The compound's action involves interference with critical cellular pathways related to metabolism and signaling, particularly those governing apoptosis and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics .

Study on Anticancer Activity

A study published in Medicinal Chemistry evaluated the efficacy of this compound on HeLa cells (cervical cancer) and found that it significantly reduced cell viability at concentrations above 5 μM. The mechanism was linked to apoptosis induction through caspase activation pathways .

Study on Antimicrobial Properties

In a comparative study on antimicrobial efficacy against multi-drug resistant strains, this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 μg/mL against Staphylococcus aureus, indicating its potential utility in treating resistant infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives has revealed that modifications to the bromine and amino groups can significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-chloro-8-methoxyquinoline Chlorine instead of bromineDifferent anticancer profile
5-Amino-3-bromo-8-methoxyquinoline Amino group at the 5-positionVarying pharmacological properties
6-Methoxyquinoline Lacks bromine and amino groupsSimpler scaffold for further modifications

These insights guide future modifications aimed at enhancing potency and selectivity against specific targets.

Properties

IUPAC Name

3-bromo-8-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNXCMCFQYSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672740
Record name 3-Bromo-8-methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210642-96-8
Record name 3-Bromo-8-methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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